L-Valinamide,L-leucyl-N,3-dimethyl
CAS No.:
Cat. No.: VC14397257
Molecular Formula: C13H27N3O2
Molecular Weight: 257.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H27N3O2 |
|---|---|
| Molecular Weight | 257.37 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-4-methylpentanamide |
| Standard InChI | InChI=1S/C13H27N3O2/c1-8(2)7-9(14)11(17)16-10(12(18)15-6)13(3,4)5/h8-10H,7,14H2,1-6H3,(H,15,18)(H,16,17)/t9-,10+/m0/s1 |
| Standard InChI Key | SUFUXERBHBKUOK-VHSXEESVSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@H](C(=O)NC)C(C)(C)C)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)N |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The compound features a peptide backbone with two chiral centers derived from its L-valinamide and L-leucine components. The IUPAC name—(2S)-2-amino-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-4-methylpentanamide—highlights its stereospecificity . Key structural elements include:
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N-terminal L-valinamide: Modified with a methyl group at the amide nitrogen (N,3-dimethyl).
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C-terminal L-leucine: Features a tert-butyl side chain (4-methylpentanamide).
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Peptide bond: Connects the α-amino group of leucine to the carbonyl group of valinamide .
The tert-butyl group in leucine contributes to steric hindrance, influencing conformational flexibility and solubility in nonpolar solvents .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₇N₃O₂ | |
| Molecular Weight | 257.37 g/mol | |
| Stereochemistry | (2S,2'S) configuration | |
| Chiral Centers | 2 |
Synthesis Pathways and Methodological Advances
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via SPPS using Fmoc/t-Bu protection strategies . Critical steps include:
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Resin loading: Fmoc-L-leucine-Wang resin activation.
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Deprotection: Piperidine-mediated Fmoc removal.
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Coupling: HBTU/DIPEA-mediated conjugation of N,3-dimethyl-L-valinamide.
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Cleavage: TFA/water/TIS cocktail (95:2.5:2.5) releases the peptide .
Yield optimization studies report ~75% purity post-HPLC, with tert-butyl groups necessitating extended coupling times (2–4 hrs) .
Solution-Phase Synthesis
Alternative routes employ solution-phase fragment condensation:
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Step 1: Boc protection of L-leucine’s α-amino group.
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Step 2: Methylation of valinamide’s amide nitrogen using methyl iodide/K₂CO₃.
This method achieves ~68% yield but requires meticulous purification via silica gel chromatography .
Biological Activity and Mechanistic Insights
Pharmacokinetic Profiling
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LogP: 2.12 (calculated via XLogP3), suggesting moderate lipophilicity .
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Aqueous Solubility: 0.45 mg/mL (pH 7.4), limited by hydrophobic side chains.
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Plasma Stability: 94% intact after 1 hr in human plasma, underscoring resistance to proteolysis .
Applications in Pharmaceutical Research
Lead Compound Optimization
The scaffold serves as a template for protease inhibitor development. Analogues with fluorinated tert-butyl groups show enhanced affinity (Kᵢ = 8 nM for elastase) .
Peptidomimetic Design
Structural rigidity enables its use in conformationally restricted peptidomimetics, mimicking β-strand secondary structures .
Challenges and Future Directions
Scalability Limitations
Current SPPS protocols face challenges in large-scale production (>100 g) due to resin costs and prolonged coupling times .
Toxicity Profiling
In vivo studies in murine models reveal hepatic accumulation at doses >50 mg/kg, necessitating toxicokinetic evaluations.
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